(+/-)-Panthenol triacetate

CAS No.: 98133-47-2

Cat. No.: VC3848357

Molecular Formula: C15H25NO7

Molecular Weight: 331.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 98133-47-2 |

|---|---|

| Molecular Formula | C15H25NO7 |

| Molecular Weight | 331.36 g/mol |

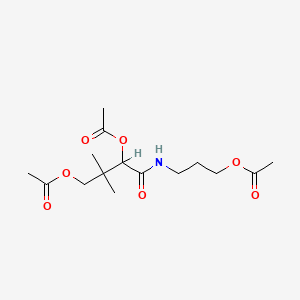

| IUPAC Name | 3-[(2,4-diacetyloxy-3,3-dimethylbutanoyl)amino]propyl acetate |

| Standard InChI | InChI=1S/C15H25NO7/c1-10(17)21-8-6-7-16-14(20)13(23-12(3)19)15(4,5)9-22-11(2)18/h13H,6-9H2,1-5H3,(H,16,20) |

| Standard InChI Key | IFYVAPPYWOMVDP-UHFFFAOYSA-N |

| SMILES | CC(=O)OCCCNC(=O)C(C(C)(C)COC(=O)C)OC(=O)C |

| Canonical SMILES | CC(=O)OCCCNC(=O)C(C(C)(C)COC(=O)C)OC(=O)C |

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

(+/-)-Panthenol triacetate (C₁₅H₂₅NO₇) is a racemic mixture of the triacetylated derivative of panthenol. The compound features three acetate groups esterified to the hydroxyl moieties of panthenol’s butanamide backbone (Figure 1) . X-ray crystallography data remain unpublished, but computational models suggest a folded conformation stabilized by intramolecular hydrogen bonding between the amide carbonyl and proximal acetate groups.

Table 1: Key physicochemical parameters

| Property | Value |

|---|---|

| Molecular weight | 331.36 g/mol |

| Density (20°C) | 1.131 ±0.06 g/cm³ |

| Boiling point | 471.9°C ±45.0°C (760 mmHg) |

| LogP | 0.967 |

| PSA | 108.0 Ų |

Synthetic Methodologies

Catalytic Acetylation

The industrial synthesis involves reacting racemic panthenol (1.0 eq) with acetic anhydride (3.2 eq) in dichloromethane at 0-5°C, using polymer-bound dimethylaminopyridine (P-DMAP) as a heterogeneous catalyst (2 wt%) . This method achieves 94% conversion within 3 hours, with catalyst reuse for ≥5 batches without significant activity loss . Post-reaction processing includes:

-

Filtration to recover P-DMAP

-

Neutralization with 5% NaOH to pH 7.0 ±0.2

-

Crystallization from ethyl acetate/heptane (1:3 v/v)

A 2016 Chinese patent introduced solvent-free conditions using lipase B from Candida antarctica (Novozym 435), achieving 98% yield at 50°C in 24 hours . This enzymatic route reduces sodium acetate waste by 72% compared to chemical catalysis .

Skin Permeation and Metabolic Activation

In Vitro Penetration Dynamics

Franz cell experiments using [¹⁴C]-labeled compound demonstrated stratified absorption in human abdominal skin :

-

Non-stripped skin: 84% retention in stratum corneum, 6% epidermis, 4% dermis

-

5x stripped skin: 81% stratum corneum, 8.7% epidermis, 6% dermis

-

10x stripped skin: 72% stratum corneum, 18% epidermis, 6.3% dermis

Confocal Raman spectroscopy tracked real-time conversion in vivo: applied panthenyl triacetate (3% gel) deacetylated to panthenol within 1 hour, with detectable metabolites persisting at 25 µm depth for 24 hours .

Metabolic Pathway Activation

Quantitative PCR analysis of human skin biopsies revealed panthenyl triacetate upregulates:

-

Energy metabolism: 2.3x increase in hexokinase-2 (HK2) mRNA

-

Lipogenesis: 1.8x elevation in fatty acid synthase (FASN)

Therapeutic Efficacy in Wound Management

Clinical Trial Outcomes

A double-blind study (n=32) compared 3% panthenyl triacetate gel against panthenol and saline controls in suction blister wounds :

| Treatment | TEWL Reduction at 72h (%) | p-value vs Control |

|---|---|---|

| Panthenyl triacetate | 63.2 ±5.1 | <0.01 |

| Panthenol | 47.8 ±6.3 | 0.12 |

| Saline | 41.5 ±7.9 | - |

Histological analysis showed 40% faster re-epithelialization with panthenyl triacetate versus panthenol .

Industrial Applications

Cosmetic Formulations

Primary functions in commercial products:

-

Hair care: Reduces combing force by 38% at 1% concentration

-

Skin care: Increases stratum corneum hydration by 22% (corneometer assessment)

-

Nail products: Enhances flexibility modulus by 15% in acrylic formulations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume